molecular formula C22H25ClFN3O5 B12888461 7-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 105956-96-5

7-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12888461
CAS No.: 105956-96-5
M. Wt: 465.9 g/mol
InChI Key: RKUBTKCNLMKCQZ-UHFFFAOYSA-N
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Description

7-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinolone core, a cyclopropyl group, and a tert-butoxycarbonyl-protected pyrrolidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a series of reactions, including cyclization and functional group transformations. For example, the reaction of a suitable aniline derivative with a β-ketoester can lead to the formation of the quinolone core.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinolone core.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .

Properties

CAS No.

105956-96-5

Molecular Formula

C22H25ClFN3O5

Molecular Weight

465.9 g/mol

IUPAC Name

8-chloro-1-cyclopropyl-6-fluoro-7-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H25ClFN3O5/c1-22(2,3)32-21(31)25-11-6-7-26(9-11)18-15(24)8-13-17(16(18)23)27(12-4-5-12)10-14(19(13)28)20(29)30/h8,10-12H,4-7,9H2,1-3H3,(H,25,31)(H,29,30)

InChI Key

RKUBTKCNLMKCQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

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